Ethyl 2-chloro-2-(hydroxyimino)acetate

Catalog No.
S634438
CAS No.
14337-43-0
M.F
C₄H₆ClNO₃
M. Wt
151.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-(hydroxyimino)acetate

CAS Number

14337-43-0

Product Name

Ethyl 2-chloro-2-(hydroxyimino)acetate

IUPAC Name

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate

Molecular Formula

C₄H₆ClNO₃

Molecular Weight

151.55 g/mol

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3-

InChI Key

UXOLDCOJRAMLTQ-UTCJRWHESA-N

SMILES

CCOC(=O)C(=NO)Cl

Synonyms

Chloro(hydroxyimino)acetic Acid Ethyl Ester; chloroglyoxylic Acid Ethyl Ester Oxime; (Carbethoxy)chloroformaldoxime; (Chloro)(hydroxyimino)acetic Acid Ethyl Ester; (Ethoxycarbonyl)formohydroxamoyl Chloride; (Ethoxycarbonyl)hydroxamic Acid Chloride; 2

Canonical SMILES

CCOC(=O)C(=NO)Cl

Isomeric SMILES

CCOC(=O)/C(=N/O)/Cl

Synthesis and Characterization:

2-Chloro-2-hydroxyiminoacetic acid ethyl ester (also known as ethyl chlorooximinoacetate) is a relatively simple molecule with the chemical formula C₄H₆ClNO₃. Its synthesis has been reported in several scientific publications, often involving the reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions [, ].

Applications in Organic Chemistry:

This compound has been explored for various applications in organic chemistry due to its functional groups and reactivity. Some notable examples include:

  • As a precursor to other organic compounds: It can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, oxazoles, and thiazoles []. These heterocyclic rings are found in many biologically active molecules and pharmaceuticals.
  • In cycloaddition reactions: 2-Chloro-2-hydroxyiminoacetic acid ethyl ester can participate in cycloaddition reactions with alkenes and alkynes, leading to the formation of complex cyclic structures []. This approach offers a versatile method for constructing diverse organic molecules.

Potential Biological Applications:

While the specific biological activity of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester itself is not extensively studied, there is some research exploring its potential as a:

  • Antibacterial agent: Some studies have investigated its antibacterial properties against various bacterial strains, although further research is needed to determine its efficacy and mechanism of action [].
  • Anticancer agent: Preliminary studies have suggested potential antitumor activity, but further investigation is required to understand its effectiveness and safety profile [].

Ethyl 2-chloro-2-(hydroxyimino)acetate is an organic compound characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group. Its chemical formula is C5_5H8_8ClN2_2O3_3, and it has a molecular weight of approximately 179.58 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that allow for various chemical transformations.

Ethyl chlorooximinoacetate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

  • Limited data: Extensive safety information on ethyl chlorooximinoacetate might be limited due to its primary use in research settings.
  • Potential hazards: Standard laboratory safety practices should be followed when handling this compound, as it might possess some degree of toxicity, flammability, and reactivity. Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions before working with this material.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Oxime Formation: The hydroxyimino group can react with carbonyl compounds to form oximes.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex molecules.

Several synthesis methods for ethyl 2-chloro-2-(hydroxyimino)acetate have been reported:

  • From Glycine Ethyl Ester Hydrochloride: This method involves treating glycine ethyl ester hydrochloride with hydrochloric acid and sodium nitrite in water at low temperatures, followed by crystallization steps .
  • Using Dichloromethane: Another approach utilizes dichloromethane as a solvent where the chloro group is introduced under controlled conditions, yielding high purity .
  • Triethylamine Method: A reaction involving triethylamine and propargyl alcohol in dichloromethane can also be employed to synthesize derivatives of this compound .

Interaction studies involving ethyl 2-chloro-2-(hydroxyimino)acetate focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in medicinal chemistry. Additionally, understanding its interactions can provide insights into its safety profile and toxicity.

Similar Compounds

Ethyl 2-chloro-2-(hydroxyimino)acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameUnique Features
Ethyl GlyoxylateContains a carbonyl group instead of a chloro group.
Ethyl 2-hydroxyiminoacetateLacks the chloro substituent; more reactive towards nucleophiles.
Ethyl 2-bromo-2-(hydroxyimino)acetateSimilar structure but contains a bromo group instead of chloro.
Ethyl 2-amino-2-(hydroxyimino)acetateContains an amino group which alters its reactivity profile.

These compounds illustrate the versatility of the hydroxyimino functional group while highlighting the unique reactivity imparted by the chloro substituent in ethyl 2-chloro-2-(hydroxyimino)acetate.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (95.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate

Dates

Modify: 2023-08-15

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